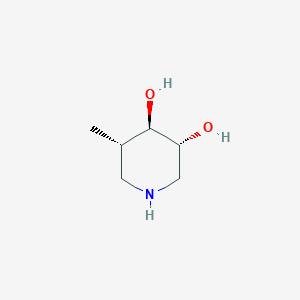
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound using a chiral reducing agent. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
化学反应分析
Types of Reactions
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学研究应用
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- exerts its effects involves its interaction with specific molecular targets. These interactions often involve hydrogen bonding and van der Waals forces, which facilitate the compound’s binding to enzymes or receptors. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
- 3,4-Piperidinediol, 5-(difluoromethyl)-, (3R,4R,5S)-
- 3,4-Piperidinediol, 2-methyl-, (2R,3R,4R)-
- 3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4R)-rel- (9CI)
Uniqueness
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. This uniqueness makes it valuable in applications where precise molecular interactions are required.
属性
CAS 编号 |
780782-20-9 |
|---|---|
分子式 |
C6H13NO2 |
分子量 |
131.17 g/mol |
IUPAC 名称 |
(3R,4R,5S)-5-methylpiperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO2/c1-4-2-7-3-5(8)6(4)9/h4-9H,2-3H2,1H3/t4-,5+,6+/m0/s1 |
InChI 键 |
WPRCMXASRHJGNG-KVQBGUIXSA-N |
手性 SMILES |
C[C@H]1CNC[C@H]([C@@H]1O)O |
规范 SMILES |
CC1CNCC(C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


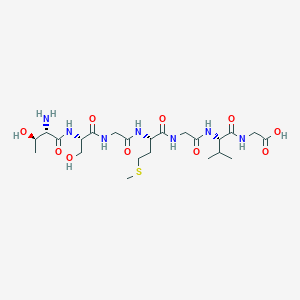
![Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-](/img/structure/B14222871.png)
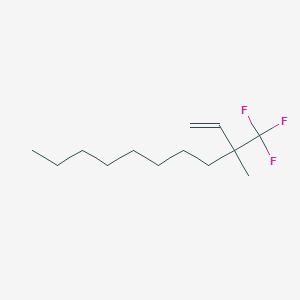
![N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline](/img/structure/B14222880.png)
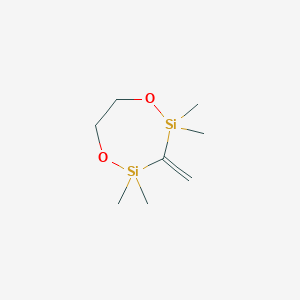
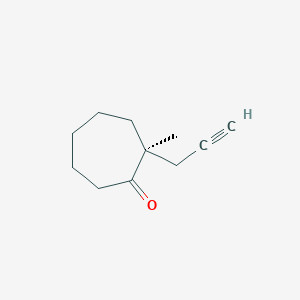
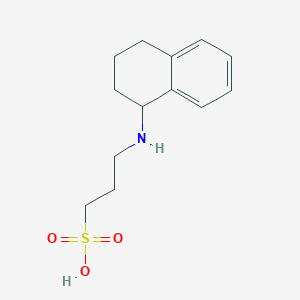
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)

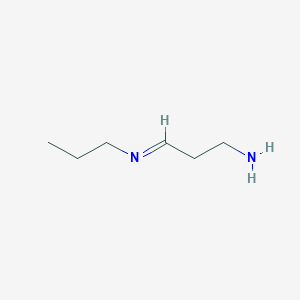
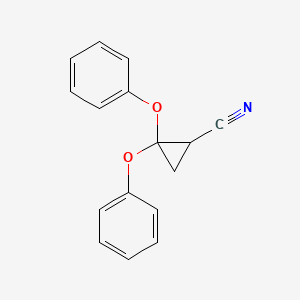

![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14222929.png)

